7-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl and a phenyl group
Preparation Methods
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves multiple steps. One common synthetic route includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinase B (PKB or Akt). PKB is a key component of intracellular signaling pathways that regulate cell growth and survival. By inhibiting PKB, the compound can induce apoptosis and reduce cell proliferation in cancer cells . Additionally, it can modulate the phosphorylation of downstream biomarkers, further influencing cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB and have shown antitumor activity.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has been studied for its antitubercular activity. The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE lies in its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C24H23ClN4 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23ClN4/c1-17-6-5-13-28(14-17)23-22-21(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)20-11-9-19(25)10-12-20/h2-4,7-12,15-17H,5-6,13-14H2,1H3 |
InChI Key |
BPJIPMXEDFWHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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